5,6,7-Trimethoxyflavone
5,6,7-Trimethoxyflavone
5,6,7-trimethoxyflavone is a trimethoxyflavone that is the 5,6,7-trimethyl ether derivative of baicalein. It has been isolated from the plant Callicarpa japonica and has been shown to exhibit antiviral activity. It has a role as a plant metabolite and an anti-HSV-1 agent. It derives from a baicalein.
Baicalein 5, 6, 7-trimethyl ether belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, baicalein 5, 6, 7-trimethyl ether is considered to be a flavonoid lipid molecule. Baicalein 5, 6, 7-trimethyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Baicalein 5, 6, 7-trimethyl ether can be biosynthesized from baicalein.
Baicalein 5, 6, 7-trimethyl ether belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, baicalein 5, 6, 7-trimethyl ether is considered to be a flavonoid lipid molecule. Baicalein 5, 6, 7-trimethyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Baicalein 5, 6, 7-trimethyl ether can be biosynthesized from baicalein.
Brand Name:
Vulcanchem
CAS No.:
973-67-1
VCID:
VC0192605
InChI:
InChI=1S/C18H16O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-10H,1-3H3
SMILES:
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)OC
Molecular Formula:
C18H16O5
Molecular Weight:
312.3 g/mol
5,6,7-Trimethoxyflavone
CAS No.: 973-67-1
Natural Products
VCID: VC0192605
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol
CAS No. | 973-67-1 |
---|---|
Product Name | 5,6,7-Trimethoxyflavone |
Molecular Formula | C18H16O5 |
Molecular Weight | 312.3 g/mol |
IUPAC Name | 5,6,7-trimethoxy-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C18H16O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Standard InChIKey | HJNJAUYFFFOFBW-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)OC |
Canonical SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)OC |
Description | 5,6,7-trimethoxyflavone is a trimethoxyflavone that is the 5,6,7-trimethyl ether derivative of baicalein. It has been isolated from the plant Callicarpa japonica and has been shown to exhibit antiviral activity. It has a role as a plant metabolite and an anti-HSV-1 agent. It derives from a baicalein. Baicalein 5, 6, 7-trimethyl ether belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, baicalein 5, 6, 7-trimethyl ether is considered to be a flavonoid lipid molecule. Baicalein 5, 6, 7-trimethyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Baicalein 5, 6, 7-trimethyl ether can be biosynthesized from baicalein. |
Synonyms | Baicalein trimethylether |
PubChem Compound | 442583 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume